molecular formula C22H19ClN4O3 B6549211 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-00-0

3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6549211
CAS No.: 921806-00-0
M. Wt: 422.9 g/mol
InChI Key: FJJUCRFQBBIMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a pyrrolo[3,2-d]pyrimidine core, a bicyclic heterocyclic scaffold known for its pharmacological relevance. Key structural attributes include:

  • N-(3,5-Dimethylphenyl) carboxamide: Introduces steric bulk and electron-donating methyl groups, which may improve metabolic stability.
  • 5-Methyl group: Likely influences conformational rigidity and hydrophobic interactions.
  • 2,4-Dioxo motif: Contributes hydrogen-bonding capacity, critical for enzyme inhibition (e.g., kinases, purine nucleoside phosphorylase) .

This compound’s design aligns with trends in pyrrolopyrimidine derivatives, which are explored for anticancer, antibacterial, and anti-inflammatory activities .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-12-8-13(2)10-15(9-12)24-20(28)17-11-26(3)19-18(17)25-22(30)27(21(19)29)16-6-4-14(23)5-7-16/h4-11H,1-3H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJUCRFQBBIMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[3,2-d]Pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Key Functional Groups Biological Activity Reference
Target Compound 3: 4-Cl-Ph; 7: N-(3,5-Me₂-Ph)-carboxamide; 5: Me Carboxamide, 4-Cl-Ph, Me Anticancer (theoretical, based on SAR)
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-...-7-carboxylate () 3: 4-Cl-Ph; 7: Ethyl ester; 2: Dipentylamino Ester, dipentylamino Precursor for bioactive molecules
5-(4-Cl-Ph)-3-(4-Cl-Ph)-9-Ph-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl-thiophene-2-COOH (19b) Thiophene-triazolopyrimidine hybrid Thiophene, triazole High anticancer activity (vs. doxorubicin)
N-[(2-Cl-Ph)methyl]-5-Me-2,4-dioxo-3-Ph-pyrrolo[3,2-d]pyrimidine-7-carboxamide (ID 923113-33-1) 3: Ph; 7: N-(2-Cl-Ph-methyl)-carboxamide 2-Cl-Ph-methyl carboxamide Undisclosed (structural analogue)
2-((4-Sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine () 2: (4-Sulfamoylphenyl)amino Sulfonamide Kinase inhibition (hypothetical)

Substituent Effects on Bioactivity

  • 4-Chlorophenyl Group : Common in high-activity analogues (e.g., compound 19b in ), suggesting its role as a pharmacophore for anticancer activity .
  • Carboxamide vs. This may improve target affinity but reduce solubility.
  • Thiophene Hybrids : Compounds like 19b () demonstrate that fused heterocyclic systems (e.g., thiophene-triazolo) significantly boost cytotoxicity, though at the cost of synthetic complexity .

Crystallographic and Conformational Insights

  • The ethyl ester analogue () crystallizes in a triclinic system (space group P1) with intramolecular C–H···O hydrogen bonds and π-π stacking. The dihedral angle between the pyrrolopyrimidine core and phenyl rings (~61–75°) suggests moderate planarity, which may influence binding pocket compatibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.